Lipophilicity (XLogP3-AA) vs. Optimal Oral Drug-Like Space
The target compound possesses an XLogP3-AA of 3.4, a computed measure of lipophilicity derived directly from its 2D structure [1]. This value is distinctly above the commonly cited optimal oral drug-like range of 1-3 [2]. For procurement decisions, this indicates the compound is likely more membrane-permeable but may have lower aqueous solubility and a higher risk of promiscuous binding compared to more polar analogs within the same class. This specific property differentiates it for applications where higher lipophilicity is a design feature, such as targeting intracellular protein-protein interactions or crossing the blood-brain barrier.
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.4 |
| Comparator Or Baseline | Optimal Oral Drug-Like Range (Rule of 5) |
| Quantified Difference | +0.4 log units above typical preferred upper limit of 3.0 |
| Conditions | Computed by the XLogP3 algorithm on the PubChem platform |
Why This Matters
This quantifies the compound's fit for applications requiring specific lipophilicity, such as permeability or promiscuity screening, guiding its selection over less lipophilic in-class alternatives.
- [1] PubChem. (2026). 2-(methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide. PubChem Compound Summary for CID 7565480. National Center for Biotechnology Information. View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
